Pyridin-2-yl(pyridin-4-yl)methanone
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Overview
Description
Pyridin-2-yl(pyridin-4-yl)methanone is an aromatic ketone that features two pyridine rings connected by a methanone group
Mechanism of Action
Target of Action
Pyridin-2-yl(pyridin-4-yl)methanone is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for regulating a variety of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The interaction of this compound with its protein kinase targets results in the inhibition of these enzymes . This inhibition occurs due to the compound’s ability to bind to the active site of the kinase, thereby preventing the enzyme from phosphorylating its substrates .
Biochemical Pathways
The inhibition of protein kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell division and signal transduction . The downstream effects of this inhibition can lead to the arrest of cell division and the disruption of signal transduction pathways, which can ultimately result in cell death .
Pharmacokinetics
The bioavailability of the compound is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This can lead to the disruption of cellular processes regulated by these enzymes, including cell division and signal transduction . At the cellular level, this can result in cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Pyridin-2-yl(pyridin-4-yl)methanone has been shown to interact with protein kinases, a group of enzymes that play a crucial role in cellular processes such as cell division, growth, and death . The planar structure of this compound, which includes aminopyrimidine and pyridine moieties, is critical for these interactions .
Cellular Effects
It is known that protein kinases, with which this compound interacts, play a significant role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its inhibitory effects on protein kinases . The compound’s planar structure allows it to bind to these enzymes, potentially altering their activity and leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing pyridin-2-yl(pyridin-4-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct oxidation of Csp3-H bonds, resulting in moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation reactions using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(pyridin-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes.
Substitution: It can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes to this compound.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major product formed from the oxidation of pyridin-2-yl-methanes is this compound itself . Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Pyridin-2-yl(pyridin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex aromatic compounds.
Biology: The compound and its derivatives are studied for their potential as protein kinase inhibitors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-yl(pyridin-2-yl)methanone: Similar in structure but with the positions of the pyridine rings reversed.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains an aminopyrimidine ring instead of one of the pyridine rings.
Uniqueness
Pyridin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
pyridin-2-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMJMJCMSLYAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-92-4 |
Source
|
Record name | 2-Pyridinyl(4-pyridinyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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